3-Methylisoxazol-4-amine
CAS No.: 354795-62-3
Cat. No.: VC2455445
Molecular Formula: C4H6N2O
Molecular Weight: 98.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 354795-62-3 |
---|---|
Molecular Formula | C4H6N2O |
Molecular Weight | 98.1 g/mol |
IUPAC Name | 3-methyl-1,2-oxazol-4-amine |
Standard InChI | InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 |
Standard InChI Key | BNOWDJRGXLVJHD-UHFFFAOYSA-N |
SMILES | CC1=NOC=C1N |
Canonical SMILES | CC1=NOC=C1N |
Introduction
Chemical Identity and Properties
3-Methylisoxazol-4-amine is a small heterocyclic molecule characterized by a five-membered isoxazole ring containing adjacent nitrogen and oxygen atoms, with a methyl substituent at position 3 and an amino group at position 4. The compound has the following key properties:
Property | Value |
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CAS Registry Number | 354795-62-3 |
Molecular Formula | C₄H₆N₂O |
Molecular Weight | 98.10 g/mol |
IUPAC Name | 3-methyl-1,2-oxazol-4-amine |
Synonyms | 3-Methylisoxazol-4-amine, 3-methyl-4-isoxazolamine |
Standard InChI | InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 |
Standard InChIKey | BNOWDJRGXLVJHD-UHFFFAOYSA-N |
SMILES | CC1=NOC=C1N |
The isoxazole core of this compound contributes to its distinct chemical reactivity and biological activity profile. The presence of the amino group at position 4 provides a reactive site for further functionalization, making this compound valuable in synthetic chemistry applications . The five-membered ring structure with nitrogen and oxygen atoms creates an electron-rich system that influences its physical and chemical properties.
Structural Characteristics
The structure of 3-Methylisoxazol-4-amine features several important characteristics that determine its reactivity and applications:
Ring System
The isoxazole ring in 3-Methylisoxazol-4-amine contains adjacent nitrogen and oxygen atoms at positions 2 and 1, respectively. This heterocyclic arrangement creates a unique electronic distribution within the molecule, affecting its reactivity patterns and binding capabilities with various biological targets .
Functional Groups
The compound contains two key functional groups:
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A methyl group at position 3, which provides hydrophobicity and steric effects
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An amino group at position 4, which serves as a key site for further chemical modifications and hydrogen bonding interactions
Electronic Properties
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 3-Methylisoxazol-4-amine, with optimization efforts focused on yield, purity, and environmental considerations.
Conventional Synthesis
The conventional synthesis of 3-Methylisoxazol-4-amine typically involves reactions between hydroxylamine and appropriate aldehydes or ketones. These reactions can be facilitated by various catalysts and reaction conditions to optimize yield and purity. The general synthetic pathway involves:
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Formation of oximes from carbonyl compounds and hydroxylamine
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Cyclization reactions to form the isoxazole ring
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Introduction of the amino group at the required position
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Purification steps to obtain the final product
Green Chemistry Approaches
Recent developments in the synthesis of 3-Methylisoxazol-4-amine have focused on green chemistry principles to minimize environmental impact. These approaches include:
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Use of agro-waste-based solvents as environmentally friendly alternatives to conventional organic solvents
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Application of catalytic methods that reduce waste generation
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Development of one-pot synthesis procedures to minimize solvent use and purification steps
For example, the use of malic acid as a catalyst in the three-component heterocyclization reaction has been explored for the synthesis of related isoxazole derivatives, providing a more environmentally friendly approach with improved yields .
Biological Activities and Applications
3-Methylisoxazol-4-amine and its derivatives exhibit diverse biological activities that make them valuable in pharmaceutical research and development.
Pharmaceutical Applications
The compound serves as an important building block for the synthesis of biologically active molecules with various therapeutic applications:
Medicinal Chemistry Applications
In medicinal chemistry, 3-Methylisoxazol-4-amine serves as a valuable scaffold for developing new drug candidates. The isoxazole core present in this compound is found in several clinically used drugs, highlighting its importance in pharmaceutical research . The compound's relatively small size and the presence of functional groups suitable for further modification make it an excellent starting point for structure-activity relationship studies in drug discovery programs.
Research Findings
Recent research has revealed important insights into the properties and applications of 3-Methylisoxazol-4-amine and related isoxazole derivatives.
Structure-Activity Relationships
Studies on isoxazole derivatives have demonstrated that structural modifications can significantly impact their biological activities. For example, research on related isoxazole compounds has shown that:
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The position of substituents on the isoxazole ring affects binding affinity to target proteins
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The nature of the substituents (electron-withdrawing or electron-donating) influences the compound's biological activity profile
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Introduction of additional functional groups can enhance selectivity for specific biological targets
Immunological Activities
Research on related isoxazole derivatives has revealed interesting immunomodulatory properties. Studies have shown that certain isoxazole compounds can inhibit phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) and lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production . These findings suggest potential applications in the development of immunosuppressive agents.
Synthetic Applications
Recent research has explored the use of 3-Methylisoxazol-4-amine as a building block in the synthesis of more complex heterocyclic systems with enhanced biological activities. For instance, studies have investigated the incorporation of this compound into triazine-based structures to develop compounds with potential applications as antimicrobial and anticancer agents.
Future Research Directions
The unique structural features and biological potential of 3-Methylisoxazol-4-amine suggest several promising avenues for future research:
Medicinal Chemistry Explorations
Future research could focus on designing and synthesizing new derivatives of 3-Methylisoxazol-4-amine with enhanced biological activities and improved pharmacokinetic properties. Structure-activity relationship studies could help identify the most promising modifications for specific therapeutic applications .
Development of Novel Synthetic Methodologies
There is potential for developing more efficient and environmentally friendly synthetic routes for 3-Methylisoxazol-4-amine and its derivatives. Research could focus on:
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Catalytic methods that improve yield and selectivity
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One-pot synthesis procedures that minimize waste generation
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Continuous flow chemistry approaches for scaled-up production
Expansion of Biological Evaluations
More comprehensive studies on the biological activities of 3-Methylisoxazol-4-amine and its derivatives could reveal new therapeutic applications. Areas for exploration include:
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